molecular formula C13H8Cl2N2O2 B14443905 Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- CAS No. 76664-58-9

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-

Cat. No.: B14443905
CAS No.: 76664-58-9
M. Wt: 295.12 g/mol
InChI Key: BLQUYIHAYMHJRX-UHFFFAOYSA-N
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Description

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- is a Schiff base derivative formed by the condensation of 3,5-dichloroaniline and 4-nitrobenzaldehyde. Its molecular formula is C₁₃H₈Cl₂N₃O₂, with a molecular weight of 302.13 g/mol. The compound features a planar imine (-N=CH-) linkage between the 3,5-dichlorophenylamine and 4-nitrophenyl groups. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents significantly influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

76664-58-9

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-5-11(15)7-12(6-10)16-8-9-1-3-13(4-2-9)17(18)19/h1-8H

InChI Key

BLQUYIHAYMHJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between 3,5-dichloroaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinone derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinone derivatives.

    Substitution: Substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenamine, N-[(4-nitrophenyl)methylene]- (CAS 785-80-8)

  • Molecular Formula : C₁₃H₁₀N₂O₂
  • Molecular Weight : 226.23 g/mol
  • Structure : Lacks chloro substituents on the aniline ring.
  • Physical Properties : ΔfusH (enthalpy of fusion) = 24.56 kJ/mol at 347.20 K .
  • Lower molecular weight (226 vs. 302 g/mol) may correlate with higher volatility.

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2)

  • Molecular Formula : C₁₄H₁₂N₂O₂
  • Molecular Weight : 240.26 g/mol
  • Structure : Contains a methyl (-CH₃) group at the para position of the aniline ring.
  • Key Differences :
    • The methyl group is electron-donating, opposing the nitro group’s electron-withdrawing effect. This could stabilize the imine linkage differently compared to chloro substituents.
    • Higher lipophilicity due to the methyl group may enhance membrane permeability in biological systems .

Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- (CAS 783-08-4)

  • Molecular Formula : C₁₄H₁₂N₂O₃
  • Molecular Weight : 256.26 g/mol
  • Structure : Features a methoxy (-OCH₃) group on the aniline ring.
  • Boiling point (Tboil) calculated as 677.16 K via Joback method, higher than non-polar analogs due to hydrogen bonding capacity .

Benzenamine, 3,5-dichloro-N-(1-methylpentylidene)- (CAS 367279-83-2)

  • Molecular Formula : C₁₂H₁₅Cl₂N
  • Molecular Weight : 244.16 g/mol
  • Structure : Substitutes the 4-nitrophenyl group with an aliphatic 1-methylpentylidene chain.
  • Key Differences :
    • Aliphatic substituents reduce aromatic stacking interactions, likely decreasing thermal stability.
    • Lower molecular weight and altered hydrophobicity may affect applications in catalysis or material science .

Biological Activity

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- (CAS Number: 1001341-31-6), is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and relevant case studies.

The compound is characterized by the following structural features:

  • Chemical Formula : C13H10Cl2N2O2
  • Molecular Weight : 303.14 g/mol
  • Structure : The structure consists of a benzenamine core substituted with dichloro and nitrophenyl groups, which are critical for its biological activity.

Pharmacological Activity

Research indicates that Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- exhibits a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 1000 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Preliminary investigations suggest that the compound may have anticancer properties. In cell line studies, it has shown the ability to inhibit cell proliferation in certain cancer types, although further research is needed to elucidate the mechanisms involved.
  • Toxicological Profile :
    • Toxicity assessments reveal that while the compound exhibits promising biological activity, it also poses risks. Studies indicate potential genotoxicity and reproductive toxicity at higher concentrations . These findings necessitate careful evaluation before therapeutic application.

Case Studies

Several case studies have highlighted the biological implications of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-:

  • Case Study 1 : A study conducted on the compound's effects on E. coli revealed that it inhibited bacterial growth effectively at concentrations above 250 µg/mL. The study emphasized the importance of understanding the structure-activity relationship in developing new antimicrobial agents .
  • Case Study 2 : Research into its anticancer effects showed that treatment with this compound resulted in reduced viability of cancer cells in vitro. The study suggested that the compound induces apoptosis in cancer cells but requires further investigation into its mechanisms of action .

Data Table

The following table summarizes key findings related to the biological activity of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-:

Biological ActivityTest Organism/Cell LineMIC (µg/mL)Observations
AntimicrobialStaphylococcus aureus250Effective growth inhibition
AntimicrobialEscherichia coli500Moderate growth inhibition
AnticancerCancer Cell LinesVariesInduces apoptosis; further research needed
GenotoxicityMammalian Cell LinesHigh dosesPotential DNA damage observed

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